molecular formula C12H14O3 B2608501 Ethyl 3,4-dihydro-2H-chromene-4-carboxylate CAS No. 112605-35-3

Ethyl 3,4-dihydro-2H-chromene-4-carboxylate

Cat. No. B2608501
M. Wt: 206.241
InChI Key: CMKMUDNVLRUFKH-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-chromene-4-carboxylate is a heterocyclic compound with a 2H-chromene scaffold. It possesses a simple structure and mild adverse effects. The molecule is characterized by a benzene-fused 4H-pyran ring system, which imparts its unique properties. Notably, this class of compounds has attracted attention due to its versatile biological profiles and potential as drug candidates .


Synthesis Analysis

Several synthetic routes exist for the preparation of various 2H/4H-chromene analogs. One such method involves cyclization between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde , leading to the formation of ethyl 3,4-dihydro-2H-chromene-4-carboxylate . This reaction results in the second hydroxy-substituted ethyl derivative containing a 2-(trifluoromethyl)-2H-chromene-3-carboxylate moiety .


Molecular Structure Analysis

The molecular formula of ethyl 3,4-dihydro-2H-chromene-4-carboxylate is C12H12O3 . Its structure consists of a chromene ring fused with a carboxylate group at the 4-position. The fold along the oxygen axis contributes to its diverse biological activities .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, its functional groups make it amenable to various transformations. Researchers have explored modifications of the chromene scaffold to create analogs with distinct activities. These include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle ethyl 3,4-dihydro-2H-chromene-4-carboxylate derivatives in accordance with standard laboratory practices. Specific safety data, toxicity information, and handling guidelines can be found in relevant literature .

properties

IUPAC Name

ethyl 3,4-dihydro-2H-chromene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)10-7-8-15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKMUDNVLRUFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dihydro-2H-chromene-4-carboxylate

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